molecular formula C26H27NO4 B11604352 6,7-diethoxy-2-(4-methoxyphenyl)-1-phenyl-1,4-dihydroisoquinolin-3(2H)-one

6,7-diethoxy-2-(4-methoxyphenyl)-1-phenyl-1,4-dihydroisoquinolin-3(2H)-one

Cat. No.: B11604352
M. Wt: 417.5 g/mol
InChI Key: TUTSOCBJGXIYGY-UHFFFAOYSA-N
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Description

6,7-DIETHOXY-2-(4-METHOXYPHENYL)-1-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLIN-3-ONE is a complex organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes multiple methoxy and ethoxy groups attached to a tetrahydroisoquinoline core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-DIETHOXY-2-(4-METHOXYPHENYL)-1-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLIN-3-ONE typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzaldehyde derivatives with amines, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

6,7-DIETHOXY-2-(4-METHOXYPHENYL)-1-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLIN-3-ONE undergoes various chemical reactions, including:

    Oxidation: Conversion of methoxy groups to hydroxyl groups.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of methoxy or ethoxy groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized tetrahydroisoquinoline derivatives.

Scientific Research Applications

6,7-DIETHOXY-2-(4-METHOXYPHENYL)-1-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLIN-3-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 6,7-DIETHOXY-2-(4-METHOXYPHENYL)-1-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLIN-3-ONE involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or bind to specific receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dimethoxy-2-(4-methoxyphenyl)-1-phenyl-1,2,3,4-tetrahydroisoquinoline
  • 6,7-Dimethoxy-2-(4-methoxyphenyl)ethylchromone
  • 6,7-Dimethoxy-2-phenethyl-4H-chromen-4-one

Uniqueness

6,7-DIETHOXY-2-(4-METHOXYPHENYL)-1-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLIN-3-ONE is unique due to its specific substitution pattern and the presence of both methoxy and ethoxy groups. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.

Properties

Molecular Formula

C26H27NO4

Molecular Weight

417.5 g/mol

IUPAC Name

6,7-diethoxy-2-(4-methoxyphenyl)-1-phenyl-1,4-dihydroisoquinolin-3-one

InChI

InChI=1S/C26H27NO4/c1-4-30-23-15-19-16-25(28)27(20-11-13-21(29-3)14-12-20)26(18-9-7-6-8-10-18)22(19)17-24(23)31-5-2/h6-15,17,26H,4-5,16H2,1-3H3

InChI Key

TUTSOCBJGXIYGY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C(N(C(=O)CC2=C1)C3=CC=C(C=C3)OC)C4=CC=CC=C4)OCC

Origin of Product

United States

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